molecular formula C42H42Cl2HgP2S6 B14436087 Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride CAS No. 74039-81-9

Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride

Cat. No.: B14436087
CAS No.: 74039-81-9
M. Wt: 1072.6 g/mol
InChI Key: XXSCUYWLKLELIC-UHFFFAOYSA-L
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Description

Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is a complex organometallic compound that features mercury in its +2 oxidation state, coordinated with tris(4-methylsulfanylphenyl)phosphane and dichloride ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-methylsulfanylphenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:

HgCl2+P(C6H4SMe)3Hg(P(C6H4SMe)3)Cl2\text{HgCl}_2 + \text{P(C}_6\text{H}_4\text{SMe})_3 \rightarrow \text{Hg(P(C}_6\text{H}_4\text{SMe})_3)\text{Cl}_2 HgCl2​+P(C6​H4​SMe)3​→Hg(P(C6​H4​SMe)3​)Cl2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.

    Substitution: Ligand exchange reactions where the phosphane or chloride ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing agents: Such as nitric acid or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrazine.

    Ligand exchange: Using other phosphines or halides under inert conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.

Scientific Research Applications

Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride has several scientific research applications:

    Catalysis: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicinal Chemistry: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Mechanism of Action

The mechanism by which mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride exerts its effects involves the coordination of the mercury center with various ligands, influencing its reactivity and interactions with other molecules. The phosphane ligands stabilize the mercury center, while the chloride ligands can participate in further chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.

    Tris(2-methoxyphenyl)phosphine: Another related compound with different substituents on the phenyl rings.

    Trimesitylphosphine: Features mesityl groups instead of methylsulfanyl groups.

Uniqueness

Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is unique due to the presence of the methylsulfanyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other phosphane ligands and mercury complexes, offering unique advantages in specific applications.

Properties

CAS No.

74039-81-9

Molecular Formula

C42H42Cl2HgP2S6

Molecular Weight

1072.6 g/mol

IUPAC Name

mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride

InChI

InChI=1S/2C21H21PS3.2ClH.Hg/c2*1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

XXSCUYWLKLELIC-UHFFFAOYSA-L

Canonical SMILES

CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.[Cl-].[Cl-].[Hg+2]

Origin of Product

United States

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